molecular formula C32H36N2O2 B11949007 N-Trityl-L-phenylalanine Diethylamine

N-Trityl-L-phenylalanine Diethylamine

Cat. No.: B11949007
M. Wt: 480.6 g/mol
InChI Key: BSLKHJZVHGFJPR-UHFFFAOYSA-N
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Description

N-Trityl-L-phenylalanine Diethylamine is a compound with the molecular formula C32H36N2O2. It is a derivative of L-phenylalanine, where the amino group is protected by a trityl group (triphenylmethyl group), and it is complexed with diethylamine. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl-L-phenylalanine Diethylamine typically involves the protection of the amino group of L-phenylalanine with a trityl group. This is achieved by reacting L-phenylalanine with triphenylmethyl chloride in the presence of a base such as pyridine. The resulting N-Trityl-L-phenylalanine is then reacted with diethylamine to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Trityl-L-phenylalanine Diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the trityl group, yielding L-phenylalanine derivatives.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reductive cleavage of the trityl group can be achieved using lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenylalanine derivatives, while reduction can produce L-phenylalanine.

Scientific Research Applications

N-Trityl-L-phenylalanine Diethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective reactions without interference from the amino group.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive peptides.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Trityl-L-phenylalanine Diethylamine involves the protection of the amino group by the trityl group, which prevents unwanted reactions during synthesis. The trityl group can be selectively removed under mild conditions, allowing for the controlled release of the amino group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Trityl-L-tyrosine Diethylamine
  • N-Trityl-L-histidine Diethylamine
  • N-Trityl-L-tryptophan Diethylamine

Uniqueness

N-Trityl-L-phenylalanine Diethylamine is unique due to its specific structure and reactivity. The trityl group provides stability and protection to the amino group, making it an ideal compound for selective reactions in peptide synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of deprotection.

Properties

Molecular Formula

C32H36N2O2

Molecular Weight

480.6 g/mol

IUPAC Name

N-ethylethanamine;3-phenyl-2-(tritylamino)propanoic acid

InChI

InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3

InChI Key

BSLKHJZVHGFJPR-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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